3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
Brand Name:
Vulcanchem
CAS No.:
110901-84-3
VCID:
VC20831590
InChI:
InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1
SMILES:
CCCN(CCC)C1CC1C2=CC(=CC=C2)O
Molecular Formula:
C15H23NO
Molecular Weight:
233.35 g/mol
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
CAS No.: 110901-84-3
Cat. No.: VC20831590
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110901-84-3 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
| Standard InChI | InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1 |
| Standard InChI Key | SGAIAYHFAITRSL-LSDHHAIUSA-N |
| Isomeric SMILES | CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O |
| SMILES | CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
| Canonical SMILES | CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator